molecular formula C22H28N4O3S B2769503 2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-98-7

2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2769503
CAS No.: 898345-98-7
M. Wt: 428.55
InChI Key: BCOMNIWIEYXZGP-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core, substituted with a 4-ethylphenyl group and a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl moiety. Its structure integrates multiple pharmacophoric elements, including spirocyclic ether-amine systems and aromatic-thiazole-triazole hybrids, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-3-15-5-7-16(8-6-15)18(25-11-9-22(10-12-25)28-13-14-29-22)19-20(27)26-21(30-19)23-17(4-2)24-26/h5-8,18,27H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOMNIWIEYXZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The compound’s closest analogs include:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :

  • Core structure : Thiazole-pyrazole-triazole hybrid vs. thiazolo-triazole-spirocyclic ether.
  • Substituents : Chlorophenyl and fluorophenyl groups vs. ethylphenyl and spirocyclic ether-amine.
  • Conformation : Largely planar except for one fluorophenyl group perpendicular to the main plane .

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles : Core structure: Triazolo-thiadiazole vs. thiazolo-triazole. Functional groups: Methoxyphenyl vs. ethylphenyl and spirocyclic ether. Biological relevance: Demonstrated antifungal activity via molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6) .

Crystallographic and Computational Analysis

  • SHELX/SIR97 Refinement : Structural data for analogs like Compound 4 were refined using SHELX and SIR97, which are critical for determining bond lengths, angles, and torsional parameters . For example, the spirocyclic system in the target compound would require analysis of puckering coordinates (e.g., Cremer-Pople parameters) to quantify ring distortion .
  • Molecular Docking : Similar triazole-thiazole hybrids showed affinity for fungal enzymes, suggesting the target compound’s spirocyclic moiety might enhance steric complementarity in binding pockets .

Q & A

Q. Table 1. Key Reaction Parameters for Spirocyclic Intermediate Synthesis

ParameterOptimal RangeImpact on YieldReference
Temperature70–80°CPrevents decarboxylation
SolventPEG-400Enhances catalyst efficiency
Catalyst Loading10 wt% Bleaching Earth ClayMaximizes coupling efficiency

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationIC50_{50} (μM)Target EnzymeReference
4-Ethylphenyl → 4-Fluorophenyl12.3 ± 1.2CYP51
Spirocyclic → Piperazine8.9 ± 0.8Kinase X

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